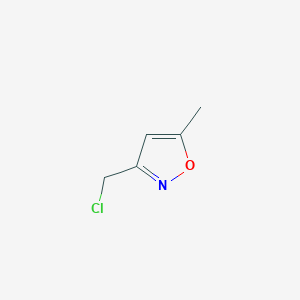
3-(Chloromethyl)-5-methylisoxazole
Descripción general
Descripción
3-(Chloromethyl)-5-methylisoxazole (CMMI) is a heterocyclic compound that is used in a variety of scientific research applications. It is a versatile compound that has a wide range of uses in both organic and inorganic chemistry. CMMI has many advantages for lab experiments due to its low cost and ease of synthesis. Furthermore, CMMI has been studied for its biochemical and physiological effects, as well as its mechanism of action.
Aplicaciones Científicas De Investigación
Novel EAA Receptor Antagonists
A study highlights the synthesis of two novel excitatory amino acid (EAA) receptor antagonists using 3-(chloromethyl)-5-methylisoxazole derivatives. These compounds showed potential in neuroprotection and selective antagonism of EAA-induced excitation, suggesting their use in neurological research (Krogsgaard‐Larsen et al., 1991).
Tautomerism Studies in Isoxazoles
Research exploring the tautomerism of heteroaromatic compounds, including 3-(chloromethyl)-5-methylisoxazole, was conducted. This study provides insights into the chemical behavior of these compounds in different environments, which is crucial for their application in synthetic chemistry (Boulton & Katritzky, 1961).
Multicomponent Heterocyclizations
A study focused on the use of 5-amino-3-methylisoxazole and 3-amino-5-methylisoxazole in multicomponent heterocyclizations, demonstrating their utility in the synthesis of complex organic compounds. These processes are valuable for creating diverse chemical entities in medicinal chemistry (Morozova et al., 2017).
Biologically Active Polymer Development
Another application involves the creation of biologically active polymers using derivatives of 3-(chloromethyl)-5-methylisoxazole. These polymers have potential uses in controlled-release formulations, such as for fungicidal effects (Tai et al., 2002).
Isoxazole Annelation Reactions
The compound has been used in isoxazole annelation reactions, serving as an intermediate for the synthesis of various organic compounds. This demonstrates its role in complex synthetic pathways in organic chemistry (McMurry, 2003).
Synthesis of Comenic Acid Derivatives
Research indicates its use in synthesizing comenic acid derivatives containing isoxazole moieties. These derivatives show potential synergistic effects in combination with antitumor drugs, highlighting their significance in cancer research (Kletskov et al., 2018).
Williamson Reaction Applications
A study describes the reaction of 3-(chloromethyl)-5-methylisoxazole with substituted phenols in the Williamson reaction, further emphasizing its importance in organic synthesis (Potkin et al., 2015).
Cyclizations with Trihaloethylidene Derivatives
The compound undergoes cyclization with trihaloethylidene derivatives to produce isoxazolo[5,4-d]pyrimidin-4(5H)-ones and other derivatives, demonstrating its versatility in synthesizing heterocyclic compounds (Vovk et al., 2004).
Chromium(III) Complex Formation
Its application in forming chromium(III) complexes with amino derivatives has been explored. This research is significant for understanding metal-ligand interactions in coordination chemistry (Biddau et al., 1978).
DFT Studies and Environmental Applications
DFT studies and environmental applications of derivatives of 3-(chloromethyl)-5-methylisoxazole have been conducted, revealing their potential in computational chemistry and environmental management (Pourmousavi et al., 2018).
Propiedades
IUPAC Name |
3-(chloromethyl)-5-methyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO/c1-4-2-5(3-6)7-8-4/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXTXBAFBURKGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370929 | |
| Record name | 3-(chloromethyl)-5-methylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-5-methylisoxazole | |
CAS RN |
35166-37-1 | |
| Record name | 3-(chloromethyl)-5-methylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(chloromethyl)-5-methyl-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















